molecular formula C10H12O3 B12039847 3-(1,3-Dioxan-2-yl)phenol CAS No. 24393-13-3

3-(1,3-Dioxan-2-yl)phenol

Cat. No.: B12039847
CAS No.: 24393-13-3
M. Wt: 180.20 g/mol
InChI Key: VHJWMDJIOFWMIG-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)phenol: is an organic compound with the molecular formula C10H12O3 . It consists of a phenol group attached to a 1,3-dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-yl)phenol typically involves the reaction of phenol with 1,3-dioxane under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1,3-Dioxan-2-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being explored, particularly its antioxidant and antimicrobial activities. It may serve as a lead compound for the development of new pharmaceuticals .

Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The dioxane ring provides structural stability and enhances the compound’s ability to interact with enzymes and receptors .

Comparison with Similar Compounds

  • 4-(1,3-Dioxan-2-yl)phenol
  • 3-(1,3-Dioxan-2-yl)aniline
  • 3-(1,3-Dioxolan-2-yl)phenyl acetate

Comparison: Compared to similar compounds, 3-(1,3-Dioxan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring. This structural feature influences its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10-11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJWMDJIOFWMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351347
Record name 3-(1,3-dioxan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-13-3
Record name 3-(1,3-dioxan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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